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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)oxane-4-

carboxylic acid

CAS No.: 1250507-53-9

Cat. No.: B1421955

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
4-(2-Chlorophenyl)oxane-4-carboxylic acid (Synonym: 4-(2-Chlorophenyl)tetrahydro-2H-

pyran-4-carboxylic acid) is a critical quaternary amino acid analogue and a pharmacophore

scaffold often found in neurokinin antagonists and opioid receptor modulators.[1] Its structural

rigidity, provided by the tetrahydropyran (THP) ring, combined with the steric bulk of the ortho-

chlorophenyl group, presents unique analytical challenges—specifically regarding steric

hindrance at the quaternary center and potential restricted rotation.

This guide provides a validated workflow for the physicochemical and structural

characterization of this molecule. Unlike standard carboxylic acids, the quaternary C4 position

increases the risk of decarboxylation under thermal stress, requiring specific handling

protocols.

Chemical Profile[1][2][3][4][5][8][9][10][11][12]
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Formula: C₁₂H₁₃ClO₃[2]

Molecular Weight: 240.68 g/mol

Monoisotopic Mass: 240.055 g/mol

Key Functionalities: Carboxylic acid (pKa ~4.4), Aryl chloride, Ether (cyclic).

Solubility: High in DMSO, Methanol; Low in Water (pH < 4); Soluble in aqueous alkali.

Physicochemical Profiling & Sample Preparation
Solubility and Stability
The ortho-chloro substitution introduces significant steric strain.[1] While the molecule is stable

at room temperature, solutions in protic solvents (MeOH) should be monitored for methyl ester

formation if catalyzed by trace acid.

Standard Stock Preparation:

Weighing: Accurately weigh 10 mg of the substance.

Solvent: Dissolve in 1.0 mL of DMSO-d6 (for NMR) or Methanol (for HPLC).

Note: DMSO is preferred for stock stability as it prevents esterification and solubilizes

potential inorganic salt impurities.[1]

Sonication: Sonicate for 5 minutes at ambient temperature. Ensure no particulate matter

remains (check via visual inspection against a dark background).

Protocol: High-Performance Liquid Chromatography
(HPLC)[1][7][13]
Objective: Quantify purity and separate potential regioisomers (e.g., 3-chlorophenyl or 4-

chlorophenyl analogs).

Method Development Logic
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Because the target is a carboxylic acid, it exists in equilibrium between its neutral and ionized

forms. To ensure sharp peak shape and consistent retention on a C18 column, the mobile

phase must be acidified to suppress ionization (pH < pKa).

Chromatographic Conditions
Parameter Specification Rationale

Column

C18 End-capped (e.g., Agilent

Zorbax Eclipse Plus), 4.6 x 150

mm, 3.5 µm

End-capping reduces silanol

interactions with the ether

oxygen.[1]

Mobile Phase A Water + 0.1% Formic Acid
Acidic pH (~2.7) keeps the -

COOH protonated.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

ACN provides sharper peaks

for aromatics than MeOH.[1]

Flow Rate 1.0 mL/min
Standard backpressure

management.

Gradient

0-2 min: 5% B; 2-15 min:

5%→95% B; 15-20 min: 95%

B.

Gradient required to elute late-

eluting decarboxylated

impurities.[1]

Detection
UV @ 220 nm (Quant) & 265

nm (Qual)

220 nm captures the carbonyl;

265 nm is specific to the aryl

chloride.[1]

Column Temp 40°C
Improves mass transfer and

peak symmetry.[1]

Impurity Markers
RRT ~0.8:Des-chloro analog (4-phenyl-oxane-4-carboxylic acid).

RRT ~1.2:Decarboxylated species (4-(2-chlorophenyl)oxane). This is a hydrophobic impurity

formed by thermal degradation.
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Protocol: Structural Elucidation (NMR
Spectroscopy)
Objective: Confirm the quaternary center and the ortho-substitution pattern.

Solvent Selection
Use DMSO-d6.[1]

Reasoning: In CDCl₃, the carboxylic acid proton often broadens or exchanges with trace

water, making integration impossible. DMSO-d6 forms a strong hydrogen bond with the -

COOH proton, sharpening the peak and shifting it downfield (~12-13 ppm) for accurate

integration.

Key Diagnostic Signals (400 MHz)
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Proton/Carbon Chemical Shift (δ) Multiplicity Interpretation

-COOH 12.5 - 13.0 ppm Broad Singlet (1H)

Confirms free acid.

Disappearance with

D₂O shake confirms

labile H.

Aromatic (Ar-H) 7.2 - 7.6 ppm Multiplet (4H)

The ortho-Cl causes a

distinct downfield shift

of the adjacent proton

compared to

meta/para positions.

[1]

THP (C2/C6) 3.6 - 3.9 ppm Multiplet (4H)

Ether-adjacent

protons. Complex

AA'BB' pattern due to

ring inversion.

THP (C3/C5) 1.9 - 2.3 ppm Multiplet (4H)
Protons adjacent to

the quaternary center.

Quaternary C4 ~45 - 50 ppm (¹³C) Singlet

Critical: Confirm via

HMBC (correlations to

Ar-H and THP

protons).

Carbonyl (C=O) ~175 ppm (¹³C) Singlet
Characteristic acid

shift.[3]

Protocol: Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and isotopic pattern.

Ionization Mode
Use Electrospray Ionization (ESI) in Negative Mode (-).

Why? Carboxylic acids deprotonate easily to form [M-H]⁻.[1] Positive mode is less sensitive

unless ammonium adducts [M+NH₄]⁺ are targeted.
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Data Analysis
Parent Ion: Look for m/z 239.048 [M-H]⁻.[2]

Isotope Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance.

M (239.05): 100% intensity.

M+2 (241.05): ~32% intensity (Characteristic ³⁵Cl/³⁷Cl ratio).

Validation: If the M+2 peak is <5% or >50%, the sample is not the chlorinated target.

Visualization: Analytical Workflow & Logic
Diagram 1: Characterization Workflow
This diagram illustrates the decision tree for validating the compound's identity and purity.
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Caption: Integrated analytical workflow ensuring orthogonal validation of structure and purity.

Diagram 2: Impurity & Degradation Logic
Understanding the potential degradation pathways is vital for stability testing.
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Caption: Primary degradation pathways. Decarboxylation is the critical risk for quaternary

alpha-aryl acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 4-(2-chlorophenyl)oxane-4-carboxylic acid (C12H13ClO3)
[pubchemlite.lcsb.uni.lu]

3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

4. CompTox Chemicals Dashboard [comptox.epa.gov]

5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC
Technologies [sielc.com]

To cite this document: BenchChem. [Application Note: Analytical Characterization of 4-(2-
Chlorophenyl)oxane-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421955/docs#application-note-analytical-
characterization-of-4-2-chlorophenyl-oxane-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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